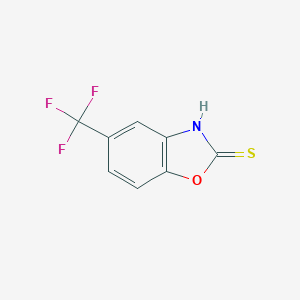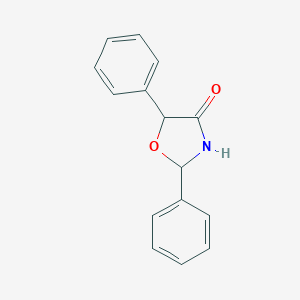
4-Oxazolidinone, 2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxazolidinone, 2,5-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of oxazolidinone, which is a class of organic compounds that contain a five-membered ring with an oxygen and nitrogen atom. In
Wirkmechanismus
The mechanism of action of 4-Oxazolidinone, 2,5-diphenyl- is not fully understood. However, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of functional ribosomes, thereby inhibiting bacterial growth.
Biochemische Und Physiologische Effekte
In addition to its antimicrobial and antitumor activity, 4-Oxazolidinone, 2,5-diphenyl- has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. It has also been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Oxazolidinone, 2,5-diphenyl- in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for testing against a wide range of bacteria. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Oxazolidinone, 2,5-diphenyl-. One area of interest is in the development of new analogs with improved antimicrobial and antitumor activity. Another potential direction is in the study of the compound's mechanism of action, which may lead to the development of new antibiotics with novel mechanisms of action. Additionally, the antioxidant and anti-inflammatory properties of 4-Oxazolidinone, 2,5-diphenyl- may have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 4-Oxazolidinone, 2,5-diphenyl- is a promising compound with potential applications in various fields of scientific research. Its antimicrobial and antitumor activity, as well as its antioxidant and anti-inflammatory properties, make it a valuable compound for further study. As research in this area continues, it is likely that new analogs and applications for this compound will emerge, leading to new discoveries and advancements in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 4-Oxazolidinone, 2,5-diphenyl- can be achieved through several methods. One of the most common methods is the reaction between 2,5-diphenyl-1,3,4-oxadiazole and chloroacetyl chloride in the presence of a base such as triethylamine. This method yields the desired compound in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
4-Oxazolidinone, 2,5-diphenyl- has shown potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been found to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have antitumor activity against several cancer cell lines.
Eigenschaften
CAS-Nummer |
10321-42-3 |
|---|---|
Produktname |
4-Oxazolidinone, 2,5-diphenyl- |
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2,5-diphenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H13NO2/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17) |
InChI-Schlüssel |
BWELSCBCCXPLSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3 |
Andere CAS-Nummern |
10321-42-3 |
Synonyme |
2,5-Diphenyloxazolidin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
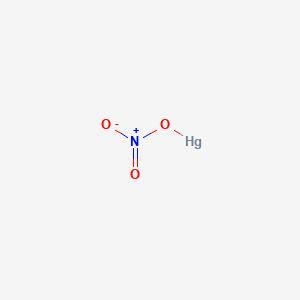
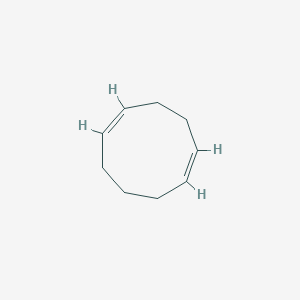
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
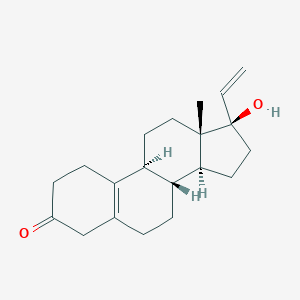
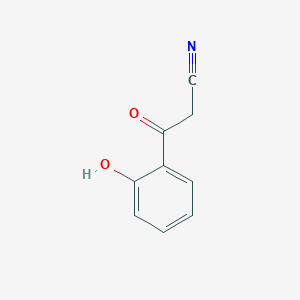
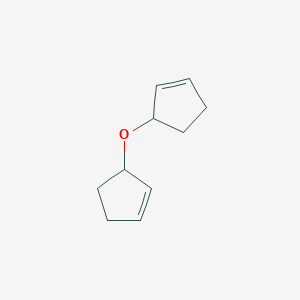

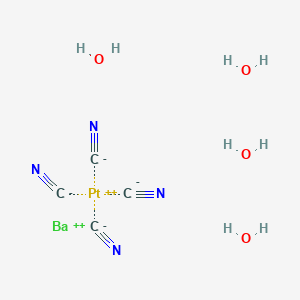

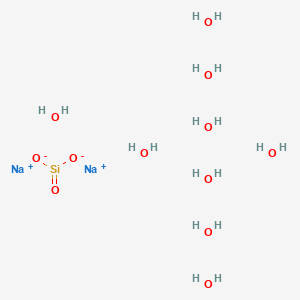
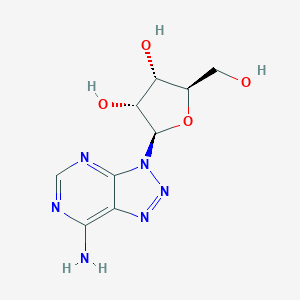
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
